molecular formula C13H16N2O B1353694 1-Cinnamoylpiperazine CAS No. 55486-27-6

1-Cinnamoylpiperazine

Numéro de catalogue: B1353694
Numéro CAS: 55486-27-6
Poids moléculaire: 216.28 g/mol
Clé InChI: DLCYXQODDJUHQL-VOTSOKGWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Cinnamoylpiperazine, also known as N-cinnamoylpiperazine, is a derivative of piperazine. It has a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol .


Synthesis Analysis

A series of novel cinnamoylpiperazine derivatives were synthesized as potential antinociceptive and anticonvulsive agents . Various heterocyclic systems like piperidine, morpholine, piperazine, and N-arylpiperazine were combined with cinnamoyl or methylenedioxy cinnamoyl moieties to obtain a series of constrained analogs of cinnamides .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring attached to a cinnamoyl group . The cinnamoyl group is a phenyl group attached to a prop-2-enoyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C13H16N2O) and molecular weight (216.28 g/mol) . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved papers.

Applications De Recherche Scientifique

Antinociceptive and Anticonvulsive Agent

1-Cinnamoylpiperazine derivatives have been explored for their potential as antinociceptive and anticonvulsive agents. A study synthesized various derivatives of cinnamoylpiperazine and found that a compound with 4-fluorophenyl substitution on the piperazine ring showed significant activity in this regard. This compound was also studied for its molecular and preadmet properties, indicating its potential in drug development for pain and seizure management (Prasanthi, Prasad, & Bharathi, 2018).

Synthesis of Antihistamines

In the synthesis of antihistamines, this compound plays a role. A study presented a continuous process for synthesizing cinnarizine, cyclizine, and a buclizine derivative from bulk alcohols, employing a methodology that includes the use of this compound as an intermediate. This process demonstrates the compound's utility in producing medically significant antihistamines (Borukhova, Noël, & Hessel, 2016).

CCR1 Antagonist for Inflammatory Diseases

1-Acyl-4-benzyl-2,5-transdimethyl-piperazine derivatives, including those with cinnamoyl groups, have been claimed as CCR1 antagonists useful in treating inflammatory diseases. These compounds have shown good receptor affinity and favorable pharmacokinetic properties, making them suitable for further exploration in the treatment of inflammation-related disorders (Norman, 2006).

Anticancer Agents

Cinnamoylpiperazine derivatives have been researched for their potential as anticancer agents. Cinnamic acid derivatives, including cinnamoylpiperazine, have shown promise in anticancer research due to their rich medicinal tradition and significant antitumor efficacy. These derivatives have been underutilized for decades but have gained attention in recent years for their potential in cancer treatment (De, Baltas, & Bedos-Belval, 2011).

HIV-1 Integrase Inhibition

This compound derivatives have been designed and synthesized as potential HIV-1 integrase inhibitors. A study found that trihydroxylated aromatic derivatives of this compound exhibit good inhibition of HIV-1 integrase, indicating its potential in the development of treatments for HIV (Yang et al., 2010).

Antibacterial Activity

Cinnamoylpiperazine derivatives also show promise in antibacterial applications. A study investigating the antibacterial activities of cinnamyl derivatives of arylpiperazine against various bacteria found that several compounds displayed significant in vitro antibacterial activity. The study highlights the potential of these derivatives in developing new antibacterial agents (Novaković et al., 2012).

Neuroprotective Activities

This compound derivatives have been synthesized for their potential neuroprotective activities. A study created cinnamide derivatives with benzylpiperazine moiety and evaluated their neuroprotective activities in cells and animal models. Certain derivatives showed potent neuroprotection, suggesting their potential as agents for treating cerebral ischemic stroke (Zhong et al., 2018).

Synthesis of NK1 Receptor Antagonist

In the development of the NK-1 antagonist GW597599, a novel synthetic route for a key chirally pure arylpiperazine urea, including the use of this compound, was developed. This route improved safety, yield, and throughput, demonstrating the compound's application in the synthesis of central nervous system disorder treatments (Guercio et al., 2009).

Safety and Hazards

The safety data sheet for 1-Cinnamoylpiperazine indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

Analyse Biochimique

Biochemical Properties

1-Cinnamoylpiperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been studied for its potential antinociceptive and anticonvulsive properties. The compound interacts with enzymes such as acetylcholinesterase, inhibiting its activity and thereby increasing the levels of acetylcholine in the synaptic cleft. This interaction is crucial for its potential use in treating neurological disorders . Additionally, this compound has shown interactions with transient receptor potential vanilloid 1 (TRPV1) antagonists, which are involved in pain perception .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to induce apoptosis, a process of programmed cell death, by activating caspase enzymes and increasing the levels of pro-apoptotic proteins such as Bax and cytochrome c . This compound also affects cell signaling pathways by modulating the activity of proteins involved in the intrinsic mitochondrial pathway, leading to the suppression of cancer cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and enhancing cholinergic transmission . This inhibition is beneficial in conditions such as Alzheimer’s disease, where increased acetylcholine levels can improve cognitive function. Additionally, this compound acts as an antagonist to TRPV1, blocking the receptor’s activity and reducing pain perception .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound maintains its biological activity for several weeks, with gradual degradation observed thereafter . In in vitro studies, the compound has demonstrated sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase and consistent induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antinociceptive and anticonvulsive activities without noticeable adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic processes are crucial for the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it binds to plasma proteins, which facilitates its distribution throughout the body and prolongs its half-life .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and mitochondria. The compound’s activity is influenced by its localization, as it interacts with mitochondrial proteins to induce apoptosis in cancer cells . Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific cellular compartments, enhancing its therapeutic effects .

Propriétés

IUPAC Name

(E)-3-phenyl-1-piperazin-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-7,14H,8-11H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCYXQODDJUHQL-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55486-27-6, 84935-37-5
Record name 55486-27-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 84935-37-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Cinnamoyl-4-formylpiperazine (1.22 g) was dissolved in chloroform (8 mL), and the atmosphere was purged with nitrogen. Under stirring of the solution in an ice-water bath, a liquid mixture (concentrated hydrochloric acid:methanol=1:4) (5 mL) was added thereto. The mixture was stirred at room temperature for 20 hours and 30 minutes and in a 60° C.-water bath for one hour. Further, under stirring of the mixture in an ice-water bath, the same liquid mixture as described above (concentrated hydrochloric acid—methanol mixture) (4 mL) was added thereto, and the resultant mixture was stirred in a water bath for 6 hours at 60° C. The solvents were removed under reduced pressure, and water was added to the residue, followed by extraction with ethyl acetate. The ethyl acetate layer was removed, and pH of the water layer was adjusted to 8 to 9 with saturated sodium hydrogencarbonate solution, followed by extraction twice with chloroform. The chloroform layers were combined and dried over sodium sulfate anhydrate. The solvent was removed under reduced pressure, to thereby yield 1.14 g of the product of interest as a colorless oil. The product was employed in the next step in a crude form.
Name
1-Cinnamoyl-4-formylpiperazine
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Absolute piperazine (206 g) was dissolved in 500 ml of chloroform and 66.3 g of cinnamoyl chloride was added gradually at 0° C while mixing. The addition required 3 hours. After mixing was continued for another 2 hr., precipitates were filtered and then the filtrate (chloroform layer) was washed with 50 ml of 5% sodium hydroxide and 50 ml of water. The residues obtained after solvents were distilled away in vacuo were subjected to silica gel column chromatography (eluants were mixtures of chloroform and methanol). Thus crystalline N-cinnamoyl piperazine was obtained. Melting point of the product was 30°-40° C and the product was very hygroscopic. The yield was 30%.
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
66.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cinnamoylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Cinnamoylpiperazine
Reactant of Route 3
Reactant of Route 3
1-Cinnamoylpiperazine
Reactant of Route 4
Reactant of Route 4
1-Cinnamoylpiperazine
Reactant of Route 5
Reactant of Route 5
1-Cinnamoylpiperazine
Reactant of Route 6
Reactant of Route 6
1-Cinnamoylpiperazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.